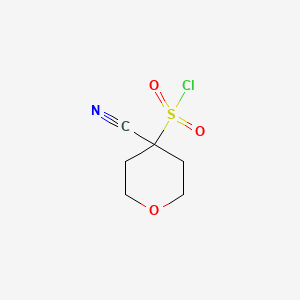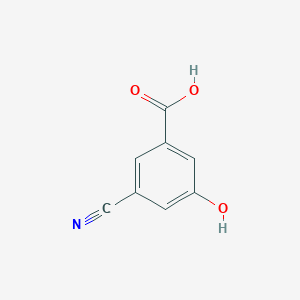![molecular formula C21H20N2O3S2 B2988812 1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone CAS No. 877945-56-7](/img/structure/B2988812.png)
1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a benzothiophene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), a phenylethenyl group (a type of hydrocarbon), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon group), and a piperazine ring (a type of organic compound) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups it contains. These could include properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Reactivity
A foundational aspect of research on this compound involves its synthesis and the study of its reactivity towards various nucleophiles. Pouzet et al. (1998) synthesized a related benzo[b]thiophene derivative and explored its Michael-type nucleophilic addition reactions, providing insights into the functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). This research lays groundwork for further chemical modifications and applications of such compounds.
Antimicrobial and Antifungal Activities
Another significant area of application for derivatives of this compound is in antimicrobial and antifungal activities. Patel, Agravat, and Shaikh (2011) investigated new pyridine derivatives for their in vitro antimicrobial activity, showcasing the potential of such compounds in fighting bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).
Applications in Material Science
In material science, derivatives of this compound have been explored for their potential in creating advanced materials. Shi et al. (2017) synthesized poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups for use in energy applications, demonstrating the versatility of such compounds in functional material development (Shi, Chen, Zhang, Weng, Chen, & An, 2017).
Mecanismo De Acción
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, sleep, and other functions in the human body.
Mode of Action
The compound interacts with its target, the 5-HT1A receptors, by binding to them. This binding can influence the receptor’s activity, leading to changes in the transmission of serotonin signals in the brain
Biochemical Pathways
The compound’s interaction with the 5-HT1A receptors affects the serotonin signaling pathway. Serotonin is a neurotransmitter that plays a key role in mood regulation, among other functions. By influencing the activity of the 5-HT1A receptors, the compound can potentially alter the serotonin signaling pathway and its downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the 5-HT1A receptors. By influencing these receptors, the compound can potentially affect mood regulation, anxiety levels, and other serotonin-related functions . .
Safety and Hazards
Propiedades
IUPAC Name |
1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-21(20-16-18-8-4-5-9-19(18)27-20)22-11-13-23(14-12-22)28(25,26)15-10-17-6-2-1-3-7-17/h1-10,15-16H,11-14H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSLWTKPLSJKAM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2988729.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2988730.png)
![N-(sec-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2988733.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2988737.png)

![5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2988739.png)
![2-fluoro-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2988740.png)
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate](/img/structure/B2988742.png)



![5-(methoxymethyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2988750.png)